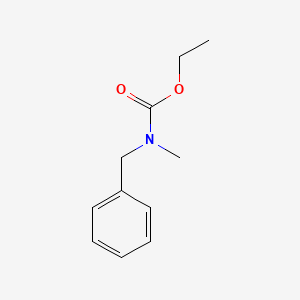

Ethyl benzyl(methyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

59325-17-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl N-benzyl-N-methylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)12(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

MZSPGGAGRHEUBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Benzyl Methyl Carbamate and Its Analogues

Established Synthetic Pathways for Carbamate (B1207046) Formation

The formation of the carbamate linkage is central to the synthesis of Ethyl benzyl(methyl)carbamate. Chemists have developed several reliable pathways to achieve this, each with distinct advantages.

Direct Acylation and Alkylation Routes

Direct acylation and alkylation represent the most traditional and straightforward methods for synthesizing N,N-disubstituted carbamates like this compound. These methods can be approached in two primary ways: a one-step acylation or a two-step alkylation sequence.

A direct one-step synthesis involves the acylation of the corresponding secondary amine. In this case, N-methylbenzylamine would be treated with ethyl chloroformate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. A modified methodology for similar ethyl benzyl (B1604629) carbamates utilizes a base such as potassium carbonate at room temperature, which has been shown to produce excellent yields, ranging from 86% to 96%. scirp.org This approach, based on the amino-dehalogenation of ethyl chloroformate, is efficient and avoids the need for heating. scirp.org

Alternatively, a two-step process involving initial carbamate formation followed by N-alkylation is common. This pathway begins with the synthesis of a secondary carbamate, ethyl benzylcarbamate, by reacting benzylamine (B48309) with ethyl chloroformate. scirp.orgresearchgate.net The subsequent step is the selective alkylation of the carbamate nitrogen. To introduce the methyl group, the ethyl benzylcarbamate intermediate is treated with a methylating agent, such as methyl iodide, in the presence of a strong base. nih.gov Common conditions for this N-alkylation step include the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF). nih.govgoogle.com

Palladium-Catalyzed Coupling Strategies

Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for bond formation. Palladium-catalyzed reactions offer an alternative route to carbamates, often with high efficiency and broad substrate scope. nih.gov An effective strategy for forming aryl carbamates involves a one-pot, two-step process that can be adapted for benzyl analogues. nih.gov This method begins with the palladium-catalyzed cross-coupling of an aryl or benzyl halide with sodium cyanate (B1221674) (NaOCN). nih.govorganic-chemistry.org This reaction generates a highly reactive isocyanate intermediate in situ. nih.govlookchem.com The isocyanate is not isolated but is immediately trapped by an alcohol, which for the synthesis of the target compound would be ethanol, to yield the final carbamate product. nih.govlookchem.com Computational studies have supported the feasibility of palladium-catalyzed pathways for forming carbamates from precursor molecules like amino alcohols and chloroformates, highlighting the catalyst's role in stabilizing intermediates and enabling the reaction. mdpi.com

Multi-step Total Synthesis Approaches Involving Carbamate Intermediates

This compound and its structural relatives can also be synthesized as part of more complex, multi-step sequences. In these approaches, the carbamate moiety is often formed from an intermediate that is generated through several preceding steps. One such advanced method is the use of continuous-flow microchemical synthesis. lookchem.comlookchem.com This technique allows for the safe, in-situ generation and consumption of potentially hazardous intermediates. lookchem.com A relevant example is a synthesis that proceeds via the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate, which is then reacted with an alcohol to form the carbamate. lookchem.comlookchem.com This multi-step process, which can be adapted for parallel synthesis of various carbamates including methyl, ethyl, and benzyl phenyl carbamates, demonstrates the integration of multiple reactions and separations in a controlled manner. lookchem.com Furthermore, complex carbamate derivatives often serve as crucial building blocks or protected intermediates in the total synthesis of larger molecules, such as pharmaceuticals or natural products. chemshuttle.com

Synthesis of Chemically Modified Analogues and Derivatives

The modular nature of carbamate synthesis allows for systematic modifications to the core structure of this compound, enabling the creation of diverse analogues. Variations can be readily introduced in the benzyl group or the ethyl chain.

Benzyl Moiety Modifications

Modifications to the benzyl portion of the molecule are typically achieved by starting with a substituted benzylamine derivative. scirp.org In the direct acylation route, a variety of functionalized benzylamines can be reacted with ethyl chloroformate to produce a library of analogues. scirp.orgresearchgate.net Research has demonstrated this approach by synthesizing a series of ethyl benzyl carbamates with different substituents on the aromatic ring. scirp.org This strategy allows for the exploration of electronic and steric effects on the properties of the final compound. scirp.org The table below details several such analogues synthesized via a modified addition-elimination reaction. scirp.orgresearchgate.net

| Compound Name | Substituent on Benzyl Moiety | Reported Yield | Reference |

|---|---|---|---|

| ethyl benzylcarbamate | None | 96% | researchgate.net |

| ethyl 2-chlorobenzylcarbamate | 2-Chloro | 86% | researchgate.net |

| ethyl (4-fluorobenzyl) carbamate | 4-Fluoro | 92% | researchgate.net |

| ethyl 3,5-bis(trifluoromethyl)benzyl carbamate | 3,5-bis(Trifluoromethyl) | 88% | researchgate.net |

| ethyl 2-methoxybenzylcarbamate | 2-Methoxy | 90% | researchgate.net |

Alkyl Chain Variations

The alkyl group attached to the carbamate oxygen can also be easily varied. This is most directly accomplished by using different chloroformate esters or alcohols during the synthesis. For instance, employing methyl chloroformate or propyl chloroformate in place of ethyl chloroformate would yield the corresponding methyl or propyl carbamate analogues, respectively.

Another established method for varying the alkyl chain is through transesterification. thieme-connect.de In this process, an existing carbamate, such as this compound, is reacted with a different alcohol in the presence of a catalyst. thieme-connect.de For example, heating with a higher boiling alcohol, potentially with a catalyst like aluminum triisopropoxide, can exchange the ethyl group for a different alkyl group. thieme-connect.de This strategy is effective for producing a variety of carbamates from a common precursor. thieme-connect.de The synthesis of different alkyl carbamate analogues (e.g., methyl, ethyl, benzyl) is a common strategy in medicinal chemistry to modulate the biological activity of a parent compound. nih.gov

Isotopic Labeling Strategies for Mechanistic Studies (e.g., Deuteration)

Isotopic labeling is an indispensable tool for elucidating the mechanisms of chemical reactions. In the context of carbamate synthesis and functionalization, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling are frequently used to trace the pathways of atoms and understand transition states.

Hydrogen isotope exchange (HIE) via C-H activation offers a powerful method for preparing isotopically enriched compounds, which are vital for mechanistic studies and drug discovery processes. d-nb.info Iridium(I) complexes, particularly those with chelating phosphine-N-heterocyclic carbene (NHC) ligands, have been developed for the catalytic HIE of N- and O-aryl carbamates. d-nb.info These catalysts facilitate the activation of C-H bonds, allowing for the incorporation of deuterium from D₂ gas. d-nb.info Studies have demonstrated efficient deuterium labeling of a wide range of aryl carbamates, including those relevant to biological systems like α-tyrosine derivatives. d-nb.info Such experiments are crucial for identifying which C-H bonds are most reactive and for confirming the involvement of specific intermediates in the catalytic cycle. d-nb.info For example, lithiation followed by deuteration is a classic method to determine the site of metalation, a key step in many synthetic transformations. researchgate.net

Another advanced strategy involves the palladium-catalyzed decarboxylative-carbonylation of carbamates to produce isotopically labeled amides. au.dkresearchgate.net This method utilizes labeled carbon monoxide (e.g., ¹³CO) to introduce a carbon isotope, enabling detailed mechanistic investigation of carbonylation reactions. au.dk Furthermore, the direct incorporation of labeled carbon dioxide, such as [¹¹C]CO₂, into amines to form carbamates is a significant strategy, particularly for the synthesis of radiotracers for Positron Emission Tomography (PET). nih.gov These studies often use reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a catalyst and a CO₂ trapping agent. nih.gov Isotope labeling experiments in these systems have been instrumental in confirming the role of various components in the catalytic cycle. researchgate.net

| Substrate (Aryl Carbamate) | Catalyst | % Deuterium Incorporation | Reference |

| N-Phenyl Diethyl Carbamate | Iridium(I) NHC/Phosphine Complex | >98% (ortho positions) | d-nb.info |

| N-(4-methoxyphenyl) Diethyl Carbamate | Iridium(I) NHC/Phosphine Complex | >98% (ortho to carbamate) | d-nb.info |

| N-(3-methylphenyl) Diethyl Carbamate | Iridium(I) NHC/Phosphine Complex | >98% (positions 2 & 6) | d-nb.info |

| α-Tyrosine-derived Carbamate | Iridium(I) NHC/Phosphine Complex | 97% | d-nb.info |

Stereoselective Synthesis and Chiral Induction in Carbamate Scaffolds

Controlling stereochemistry is a central challenge in modern organic synthesis, and the carbamate group can be strategically employed to induce chirality in a molecule. Stereoselective synthesis involving carbamate scaffolds can be achieved through various methods, including substrate control, auxiliary control, and chiral catalysis.

Another significant approach involves the stereoselective deprotonation of carbamates. The lithiation of achiral or chiral 2-aminoalkyl carbamates can be rendered highly stereoselective by using a chiral ligand. thieme-connect.com The choice of a chelating diamine ligand dramatically influences the stereochemistry of the deprotonation. While using an achiral ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) may provide some level of diastereoselectivity based on substrate control, employing a chiral ligand like (-)-sparteine (B7772259) can lead to excellent stereoselection. thieme-connect.com In the presence of (-)-sparteine, the deprotonation can be directed to preferentially abstract one of two diastereotopic protons, leading to the formation of a single diastereomer with high purity. thieme-connect.com This method provides access to optically active β-amino alcohols and their derivatives, which are valuable chiral building blocks. thieme-connect.com The use of a chiral carbamate directing group, such as one derived from (+)-menthol, has also been explored to induce chirality during C-H activation reactions, although with varying degrees of success. scielo.org.za

| Substrate (Carbamate) | Ligand | Product Diastereomeric Ratio (dr) | Reference |

| 2-(N,N-dibenzylamino)propyl carbamate | TMEDA | 30:70 | thieme-connect.com |

| 2-(N,N-dibenzylamino)propyl carbamate | (-)-Sparteine | >95:5 | thieme-connect.com |

| 2-(N,N-dibenzylamino)-3-phenylpropyl carbamate | TMEDA | 88:12 | thieme-connect.com |

| 2-(N,N-dibenzylamino)-3-phenylpropyl carbamate | (-)-Sparteine | 5:95 | thieme-connect.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl Benzyl Methyl Carbamate

Cleavage Mechanisms of Carbamate (B1207046) Bonds

The cleavage of the carbamate bond in molecules such as Ethyl benzyl(methyl)carbamate is a critical process, underpinning their application in areas like drug delivery and diagnostics. This cleavage can be initiated through highly specific chemical reactions or by metabolic enzymes within a biological system. Understanding the mechanisms of these cleavage pathways is essential for designing molecules with controlled release profiles and predictable biological activity.

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a premier example of such a transformation, noted for its exceptional speed and selectivity. nih.gov This reaction has been ingeniously adapted into a "click-to-release" strategy for cleaving carbamate bonds. amazonaws.comchemrxiv.org

In one iteration of this strategy, the roles of the traditional click components are reversed. A tetrazine linker, substituted with a methylene-linked carbamate (like this compound), is used as the cleavable moiety. This tetrazine-carbamate conjugate reacts with a highly reactive trans-cyclooctene, which acts as the activator. amazonaws.comnih.gov The initial IEDDA cycloaddition is extremely rapid, leading to the formation of a dihydropyridazine intermediate. This intermediate is unstable and proceeds through a 1,4-elimination pathway, ultimately liberating the secondary amine (N-methylbenzylamine from an this compound derivative), carbon dioxide, and the pyridazine product. amazonaws.comchemrxiv.org This approach offers reaction rates that can be up to three orders of magnitude higher than parent click-to-release systems. nih.gov

Following the initial [4+2] cycloaddition between the tetrazine-carbamate and TCO, a 4,5-dihydropyridazine (4,5-DHP) is formed. This initial adduct is not the species that directly releases the amine. Instead, it undergoes tautomerization to other dihydropyridazine forms. Mechanistic studies have revealed that the 4,5-DHP preferentially rearranges to the 2,5-dihydropyridazine (2,5-DHP) tautomer. amazonaws.comchemrxiv.org

This increased reactivity allows for complete and rapid cycloaddition with the tetrazine-carbamate conjugate, even at low concentrations, achieving completion in seconds versus hours for less reactive systems. amazonaws.comnih.gov For instance, the reactivity of sTCO linkers (developed from 1,5-cyclooctadiene) towards a tetrazine was found to be significantly higher than that of a parent TCO with a similar substituent. chemrxiv.org

| TCO Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Increase vs. Parent TCO |

|---|---|---|

| Parent TCO-benzylamine | 0.54 | - |

| sTCO (from 1,5-COD) NHS-TCO-benzylcarbamate | 2.9 | ~5x |

| sTCO (from 1,3-COD) NHS-TCO-benzylcarbamate | 8.0 | ~15x |

The final elimination step that liberates the amine from the 2,5-dihydropyridazine intermediate is highly dependent on the reaction environment, particularly the presence of protic solvents. Studies have shown a strong dependence on water, indicating that water molecules play a direct role in the electron cascade of the elimination mechanism. chemrxiv.org

Proton participation is a key factor in facilitating both the tautomerization of the initial 4,5-DHP adduct and the subsequent elimination. The amino-ethyl group, for example, can act as an intramolecular proton donor when protonated at physiological pH, which accelerates the tautomerization to the releasing tautomer. nih.gov This proximity of a cationic group can also catalyze the final elimination via hydrogen transfer. This highlights that the rate of tautomerization, which is often the rate-limiting step, and subsequent release can be modulated by solvent composition and the presence of intramolecular proton donors. nih.gov

While bioorthogonal reactions provide external control over carbamate cleavage, enzymatic processes within the body represent a biological means of transformation. Carbamates are generally more stable to proteolysis than amide bonds, a feature that makes them valuable in drug design. nih.gov However, they are susceptible to metabolism by various enzymes, which can lead to the cleavage of the carbamate bond and release of the constituent amine and alcohol fragments.

The Cytochrome P450 (CYP) superfamily of enzymes are major players in the metabolism of a vast array of xenobiotics, including drugs containing the carbamate functional group. For a compound like this compound, the aromatic benzyl (B1604629) group is a likely site for CYP-mediated oxidation.

A plausible metabolic pathway involves the hydroxylation of the benzene ring by a CYP enzyme. This can lead to the formation of a catechol (a dihydroxybenzene derivative). This catechol can then undergo a further one- or two-electron oxidation, also potentially mediated by CYPs or peroxidases, to form a highly reactive ortho-quinone species. nih.govnih.gov These quinone metabolites are electrophilic and can react with biological nucleophiles. nih.gov The formation of such an intermediate can destabilize the entire molecule, potentially leading to downstream cleavage of the carbamate bond. The ortho-quinones themselves can be unstable and may be converted to quinone methide tautomers, which can then react further. nih.gov While carbene intermediates have been proposed in some metabolic pathways, their specific role in the CYP-mediated metabolism of this compound is less clearly defined in the literature. The primary and more documented pathway for aromatic compounds of this nature involves oxidative metabolism leading to quinone species. nih.gov

Enzymatic Transformations and Metabolic Pathways (Focus on Chemical Mechanisms)

Role in Enzyme Inactivation Mechanisms

Carbamates, including structures related to this compound, are recognized for their significant role as enzyme inhibitors, particularly targeting the class of serine hydrolases. nih.govacs.orgnih.gov The primary mechanism of action involves the covalent modification of a highly conserved serine nucleophile within the enzyme's active site. nih.govstanford.edu This process, known as carbamylation, renders the enzyme inactive. The inhibition is often characterized as pseudo-irreversible, as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme. acs.orgnih.gov

The inactivation process can be conceptually divided based on the carbamate's structure: a 'staying group' which becomes covalently attached to the enzyme's serine residue, and a 'leaving group' which is displaced during the reaction. nih.gov The nature of both the staying and leaving groups is crucial, as it dictates the inhibitor's reactivity and its specific recognition by the target enzyme, thereby influencing both potency and selectivity. nih.govstanford.edu

While direct studies on this compound are not prevalent in the reviewed literature, research on analogous compounds provides insight into its potential mechanisms. Benzyl N-phenylcarbamates, for instance, have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in neurotransmission. arkat-usa.org Generally, carbamates are stronger inhibitors of BChE than AChE. arkat-usa.org The mechanism for these cholinesterases involves the carbamylation of the active-site serine, which prevents the hydrolysis of the neurotransmitter acetylcholine. acs.org

However, carbamylation is not the exclusive mechanism of enzyme inhibition by carbamates. A study on benzyl carbamate revealed a different mode of action against human carbonic anhydrase (hCA) isoforms. Instead of covalent modification, benzyl carbamate was found to directly coordinate with the catalytic zinc ion in the enzyme's active site, mimicking the binding of the natural bicarbonate substrate. This interaction leads to a reversible, non-covalent inhibition. The affinity for different isoforms varies, with benzyl carbamate showing selective inhibition of hCA II and XII in the low micromolar range.

| Enzyme Target | Inhibitor Class | Mechanism of Inhibition | Key Findings |

| Serine Hydrolases (e.g., FAAH, MAGL) | Activated Carbamates | Covalent carbamylation of the active-site serine nucleophile. nih.govnih.gov | Carbamates are privileged reactive groups for this enzyme class, with selectivity tunable by modifying the leaving group. nih.govstanford.edu |

| Acetylcholinesterase (AChE) | Benzyl N-phenylcarbamates | Pseudo-irreversible covalent carbamylation of the catalytic serine. acs.orgarkat-usa.org | Inhibition is generally weaker compared to BChE; IC50 values range from 199-535 µmol·l⁻¹. arkat-usa.org |

| Butyrylcholinesterase (BChE) | Benzyl N-phenylcarbamates | Pseudo-irreversible covalent carbamylation of the catalytic serine. acs.orgarkat-usa.org | Inhibition is stronger than for AChE; IC50 values range from 21-177 µmol·l⁻¹. arkat-usa.org |

| Carbonic Anhydrases (hCA II, XII) | Benzyl carbamate | Direct coordination to the catalytic zinc (Zn²⁺) ion. | A non-covalent, reversible mechanism; shows selectivity for hCA II and XII with Kᵢ values of 1.9-2.4 μM. |

Other Electrophilic and Nucleophilic Reactions of the Carbamate Group

The carbamate functional group possesses a dual chemical nature, enabling it to participate in both electrophilic and nucleophilic reactions. This reactivity is central to its role in synthesis, as both a protecting group and a reactive intermediate.

Electrophilic Reactions of the Carbamate Group

The primary site of electrophilicity in a carbamate is the carbonyl carbon. The resonance delocalization of the nitrogen lone pair into the carbonyl group makes carbamates less electrophilic than acyl chlorides, but the presence of the electronegative oxygen atom still renders the carbonyl carbon susceptible to attack by nucleophiles.

This electrophilic character is the basis for several key reactions:

Nucleophilic Acyl Substitution: This is the fundamental reaction underlying the enzyme carbamylation discussed previously. In chemical synthesis, it is exploited in deprotection strategies. For example, carbamate protecting groups like Cbz (carboxybenzyl) and Alloc (allyloxycarbonyl) can be cleaved by treatment with nucleophiles such as 2-mercaptoethanol, which attacks the electrophilic carbonyl carbon. organic-chemistry.orgresearchgate.net

Reaction with Organometallics: Strong nucleophiles, such as organolithium reagents, can add to the carbonyl carbon, leading to the cleavage of the carbamate C-N bond. organic-chemistry.org

Acid-Catalyzed Reactions: In strongly acidic media like trifluoromethanesulfonic acid, the carbamate oxygen can be protonated. A second protonation event can lead to the formation of a highly reactive protonated isocyanate intermediate, which is a potent electrophile capable of participating in intramolecular aromatic substitution reactions to form cyclic products like dihydroisoquinolones. acs.org

Nucleophilic Reactions of the Carbamate Group

Although the nitrogen lone pair is delocalized, the carbamate group can also exhibit nucleophilic character under certain conditions.

Nucleophilicity of Enecarbamates: Enecarbamates, which are vinylogous analogues of carbamates, are effective nucleophiles. nih.gov They are more stable than enamines but sufficiently nucleophilic to react with a range of electrophiles (e.g., glyoxylates, N-acylimino esters) in the presence of a Lewis acid catalyst. These reactions are highly valuable for stereoselective carbon-carbon and carbon-nitrogen bond formation. nih.gov

Carbamate-Stabilized Carbanions: Deprotonation of the carbon alpha to the carbamate oxygen (e.g., in O-benzyl carbamates) using a strong base like an organolithium reagent generates a carbamate-stabilized carbanion. nih.gov This carbanion is a powerful nucleophile that can be trapped with various electrophiles. In cases where the nitrogen bears an aryl substituent, this intermediate can undergo an intramolecular nucleophilic aromatic substitution (SNAr), resulting in aryl migration to the alpha-carbon. nih.gov

Reactions of Metal Carbamates: Carbamato ligands in metal complexes are prone to attack by electrophiles. nih.gov The reaction can occur at either the oxygen or nitrogen atoms, depending on the electrophile and reaction conditions. For instance, reaction with alkyl halides can lead to the formation of carbamate esters (O-alkylation). nih.gov

| Reaction Type | Role of Carbamate | Reactant | Product Type |

| Electrophilic | Electrophile (Carbonyl Carbon) | Nucleophiles (e.g., thiols, amines, organometallics) | Acyl substitution products (e.g., deprotected amine) organic-chemistry.org |

| Electrophilic | Electrophilic Intermediate | Strong Acid | Isocyanate leading to cyclized products acs.org |

| Nucleophilic | Nucleophile (Enecarbamate) | Electrophiles (e.g., aldehydes, imino esters) | C-C and C-N bond formation products nih.gov |

| Nucleophilic | Nucleophile (α-Carbanion) | Electrophiles or Intramolecular Aryl Group | α-Substituted carbamates nih.gov |

| Nucleophilic | Nucleophile (Metal Carbamate) | Electrophiles (e.g., alkyl halides) | O- or N-alkylated products nih.gov |

| Cross-Coupling | Leaving Group (Aryl Carbamate) | Organoboron compounds (Suzuki-Miyaura) | Biaryl compounds nih.gov |

Advanced Applications of Carbamates in Chemical and Biological Research Tools

Carbamates as Protecting Groups in Complex Organic Synthesis

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent unwanted side reactions. Amines, being nucleophilic, frequently require protection. organic-chemistry.org Carbamates are among the most effective and widely used protecting groups for amines due to their ability to decrease the nucleophilicity of the nitrogen atom. masterorganicchemistry.comchem-station.com This is achieved by the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. youtube.com

Common Carbamate (B1207046) Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Reagent for Removal | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidic |

| Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C | Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Basic |

| 2-(Trimethylsilyl)ethylcarbamate | Teoc | Fluoride source (e.g., TBAF) | Nucleophilic attack |

This table illustrates the versatility of carbamates in synthetic chemistry, allowing chemists to strategically protect and deprotect amines throughout a complex synthesis.

Carbamate-Based Linkers in Chemical Biology

The precise control over the release of biologically active molecules is a central theme in chemical biology. Carbamate-based linkers have emerged as powerful tools in this context, enabling the temporary connection of a molecule of interest to a carrier or a probe, with subsequent cleavage under specific conditions. nih.gov

Design and Application in Click-to-Release Strategies

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding. A particularly powerful application is the "click-to-release" strategy, where a bioorthogonal reaction triggers the cleavage of a linker and the release of a payload. nih.gov Carbamates are frequently employed in these systems. For example, a carbamate can be attached to a strained alkene like trans-cyclooctene (B1233481) (TCO). nih.gov When the TCO moiety reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder reaction, a cascade of electronic rearrangements is initiated, leading to the cleavage of the carbamate and the release of the attached amine-containing molecule. chemrxiv.orgresearchgate.net

The design of these linkers is crucial for their performance. For instance, N-alkylation of the carbamate, as seen in the "methyl" component of Ethyl benzyl(methyl)carbamate, can prevent the formation of undesired byproducts and ensure complete release of the payload. nih.gov The stability and cleavage kinetics of the linker can be fine-tuned by modifying the electronic properties of the carbamate and the click chemistry reagents. chemrxiv.org

Utility in Constructing Cleavable Probes and Conjugates

Carbamate linkers are integral to the construction of cleavable probes and bioconjugates, such as antibody-drug conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker must be stable in the bloodstream but cleavable once the ADC reaches the tumor environment. Carbamates, particularly those designed to be cleaved by specific enzymes or changes in pH, are well-suited for this purpose. nih.gov

For example, benzylammonium carbamates have been developed as linkers that undergo a two-step cleavage process to release secondary amines. nih.gov These linkers can be designed to be zwitterionic, which can improve the solubility and reduce aggregation of the final antibody conjugate. nih.gov Fluorogenic probes have also been designed using carbamate linkers, where cleavage of the carbamate by a specific enzyme triggers a fluorescent signal, allowing for the imaging of biological activity in real-time. acs.org

Carbamates as Building Blocks for Diverse Chemical Scaffolds

Beyond their roles as protecting groups and linkers, carbamates are versatile building blocks for the synthesis of a wide range of chemical scaffolds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals. nih.gov The carbamate functionality can be manipulated through various chemical transformations to construct complex molecular architectures.

For instance, enecarbamates, which are carbamates attached to a double bond, can serve as platforms for synthesizing diverse polycyclic scaffolds. whiterose.ac.uk Through reactions that functionalize the double bond and subsequent cyclization reactions, a variety of spirocyclic, bridged, and fused ring systems can be accessed. whiterose.ac.uk Furthermore, carbamates can be used in reactions that involve C-C bond cleavage to generate novel structures like benzouracils. The synthesis of various ethyl benzyl (B1604629) carbamate derivatives has been explored, demonstrating the feasibility of modifying the substituents on both the nitrogen and oxygen of the carbamate to create a library of compounds with diverse properties. scirp.orgresearchgate.net

Synthetic Transformations of Carbamates

| Starting Material | Reaction Type | Product Scaffold |

| Enecarbamate | Photocatalysis and cyclization | Spirocyclic and bridged systems |

| Chloroacetamide | C-C bond cleavage and cyclization | Benzouracils and carbamates |

| Alcohol and Isocyanate | Addition | Carbamate |

| Amine, CO₂, Alkyl Halide | Three-component coupling | N-Alkyl Carbamate |

This table highlights just a few of the ways carbamates can be used to generate molecular diversity in organic synthesis.

Integration into Agrochemical Research (e.g., Fungicidal Agents)

Carbamates have a long history of use in agriculture as pesticides, including insecticides, herbicides, and fungicides. nih.govscribd.com Their mode of action often involves the inhibition of key enzymes in the target organism. global-agriculture.com In the context of fungicides, carbamates can exhibit broad-spectrum activity against a range of plant pathogens. mdpi.comnih.gov

Design Principles for Active Carbamate Scaffolds

The design of effective carbamate-based fungicides relies on understanding the structure-activity relationships (SAR) that govern their biological activity. The substituents on both the nitrogen and the oxygen of the carbamate play a crucial role in determining the potency and spectrum of activity. mdpi.comepa.gov

For N-aryl carbamates, the nature and position of substituents on the aromatic ring significantly impact their antifungal properties. mdpi.com For example, the presence of halogens or trifluoromethyl groups on the phenyl ring can enhance antifungal activity. mdpi.com The length and branching of the alkyl chain on the carbamate oxygen also influence activity. mdpi.com Research into carboxylic acid amide (CAA) fungicides has led to the design of novel valinamide (B3267577) carbamate derivatives with potent activity against oomycetes. rsc.orgrsc.org These studies demonstrate a clear strategy of modifying the carbamate scaffold to improve efficacy and overcome resistance. rsc.org The development of carbamate-based agrochemicals is an ongoing area of research, with a focus on creating compounds that are not only effective but also have favorable environmental profiles. mdpi.comnih.gov

Research on Synergistic Effects of this compound in Combinatorial Chemical Systems Remains Largely Unexplored

Despite the broad utility of carbamates in medicinal chemistry and drug discovery, specific research into the synergistic effects of this compound within combinatorial chemical systems is not publicly available. Extensive searches of scientific literature and chemical databases have not yielded specific studies detailing the combinatorial applications or synergistic interactions of this particular compound.

The carbamate functional group is a well-established motif in a multitude of therapeutic agents and is frequently employed in the generation of combinatorial libraries for drug screening. Carbamates are recognized for their chemical stability and their capacity to act as peptide bond surrogates, making them valuable scaffolds in the design of new bioactive molecules. The synthesis of various carbamate derivatives, including benzyl carbamates, for potential applications such as enzyme inhibitors or as agents with ixodicide activity has been a subject of research.

However, the investigation of this compound in combinatorial systems to identify synergistic effects—where the combined effect of the carbamate with another compound is greater than the sum of their individual effects—appears to be a nascent or as-yet-unpublished area of study. Scientific literature provides ample examples of the synthesis of carbamate libraries for high-throughput screening. Yet, these studies primarily focus on the discovery of individual compounds with desired biological activity rather than exploring synergistic combinations.

For instance, research in the broader field of carbamates has noted their use in combination therapies, such as the use of the HIV protease inhibitor ritonavir (B1064) to boost the efficacy of other antiviral drugs. This, however, is a well-defined drug-drug interaction rather than a product of a combinatorial chemistry screen for synergy.

The absence of published data on the synergistic effects of this compound means that no detailed research findings or data tables, as specified for this article, can be provided. The scientific community has yet to explore and report on the potential for this specific carbamate to act in synergy with other chemical entities in combinatorial systems.

Future research may yet uncover such applications for this compound, particularly as combinatorial chemistry and high-throughput screening methodologies continue to evolve and are applied to a wider range of chemical scaffolds. Until such research is conducted and published, the synergistic potential of this compound remains a matter of speculation.

Structure Activity Relationships and Molecular Design Principles for Carbamate Derivatives

Impact of Substituent Effects on Reactivity and Molecular Interactions

In Ethyl benzyl(methyl)carbamate, the key substituents are the ethyl group on the oxygen, and the benzyl (B1604629) and methyl groups on the nitrogen.

Electronic Effects: The N-benzyl group, while primarily bulky, also exerts a mild electron-withdrawing effect compared to a simple alkyl group. This influences the electron density on the nitrogen atom and the degree of resonance in the carbamate (B1207046) moiety. This resonance involves the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, giving the C-N bond a partial double-bond character. An N-aryl or benzyl group can attenuate this effect, leading to a lower rotational barrier around the C-N bond compared to N-alkylcarbamates. nih.gov Conversely, electron-donating groups on the nitrogen would be expected to increase the rotational barrier. mdpi.com

Steric Effects: The size of the substituents on the nitrogen atom creates steric hindrance, which can influence both reactivity and conformational preference. In enzyme inhibition, for example, bulky groups like benzyl can either enhance binding by interacting with hydrophobic pockets on the enzyme surface or hinder it by preventing access to the active site. rsc.org Computational studies on related carbamates have shown that steric effects are a key factor in determining the covalent binding behavior and duration of action for enzyme inhibitors. chemrxiv.org The size of the N-alkyl group (in this case, methyl) also plays a role; studies on related compounds show that increasing the size of the N-alkyl group can significantly influence reaction pathways, often by sterically hindering competing reactions. mdpi.com

| Substituent | Primary Influence | Effect on Carbamate Moiety |

| N-Benzyl | Steric Bulk & Mild Electronic | Can influence binding to hydrophobic pockets; slightly reduces the C-N double bond character. |

| N-Methyl | Steric & Electronic | Contributes to the overall steric profile around the nitrogen; acts as a weak electron-donating group. |

| O-Ethyl | Electronic | Influences the electrophilicity of the carbonyl carbon and acts as the leaving group in carbamoylation reactions. |

The partial double-bond character of the carbamate C-N bond restricts free rotation, leading to the existence of distinct rotational isomers (rotamers), often referred to as syn and anti or E and Z conformations. scielo.brudayton.edu

The energy barrier to this rotation is a critical parameter, typically falling in a range that makes the conformational equilibrium observable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscielo.br For N,N-disubstituted carbamates, the relative stability of the rotamers is determined by the steric and electronic properties of the substituents. scielo.br

Theoretical studies on analogous N-benzyl-N-methyl systems, such as N-benzyl-N-methylcarbamoyl chlorides, show that two stable rotamers exist, with a relatively small energy difference between them (often less than 1 kcal/mol). udayton.edu This small energy gap means that multiple conformations can co-exist in solution at room temperature. The presence of the bulky benzyl group significantly influences which conformation is more stable, and the barrier to interconversion between these states dictates the molecule's dynamic behavior. nih.gov

Rational Design Strategies for Targeting Specific Molecular Receptors or Pathways (e.g., Enzyme Active Sites)

The carbamate moiety is a key functional group in the design of enzyme inhibitors, particularly for serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The design process often involves modifying the substituents to optimize interactions with the enzyme's active site.

Enzyme active sites are not monolithic; they often contain the catalytic site where the main reaction occurs, as well as adjacent subsites or pockets. Rational drug design exploits these features to enhance inhibitor potency and selectivity. nih.govnih.govosti.gov

The process of identifying these pockets relies heavily on structural biology (like X-ray crystallography) and computational modeling, which can map the topology of the enzyme's surface and predict favorable binding regions. drugdiscoverynews.comnih.govchapman.eduyoutube.com

Achieving selectivity—the ability of a drug to inhibit a specific target enzyme without affecting others—is a primary goal of drug design. For carbamates, selectivity can be tuned by altering the substituents. nih.gov

For example, the active sites of AChE and BChE, while similar, have key differences in their amino acid composition and size. BChE has a larger active site gorge, which can accommodate bulkier substituents than AChE. mdpi.comacs.org This difference can be exploited to design selective BChE inhibitors. By modifying the size and nature of the N-substituents on the carbamate, one can create compounds that fit preferentially into the active site of one enzyme over the other. nih.gov Studies on various carbamate derivatives have shown that incorporating N-benzylpiperazine or similar bulky moieties can lead to significant BChE selectivity. nih.gov The amine group of the carbamate, in particular, has been shown to regulate selectivity through specific molecular interactions within the enzyme's active site. nih.gov

Computational Chemistry and Molecular Modeling in Carbamate Design

Computational chemistry is an indispensable tool in the rational design of carbamate derivatives. wiley.compnnl.govweizmann.ac.ilsiftdesk.orgscilit.com It provides insights into molecular properties and interactions that are difficult or impossible to observe experimentally.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, conformational energies, and rotational barriers of carbamates. udayton.edunih.gov These calculations help elucidate the inherent conformational preferences and reactivity of a molecule like this compound. scielo.br QM calculations can also explain the underlying electronic factors that govern the covalent binding behavior of carbamate inhibitors. chemrxiv.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor. nih.govrsc.org For carbamate inhibitor design, docking is used to visualize how the molecule fits into an enzyme's active site, identify key interactions (like hydrogen bonds or hydrophobic contacts), and predict binding affinity. nih.govchapman.edu It is crucial for understanding how structural modifications might improve potency or selectivity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the inhibitor-enzyme complex. This allows researchers to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the inhibitor and the target protein upon binding. rsc.org

These computational approaches, when integrated with experimental synthesis and testing, create a powerful cycle for the rational design and optimization of new carbamate-based compounds for specific applications. youtube.com

Emerging Research Avenues and Future Perspectives in Ethyl Benzyl Methyl Carbamate Chemistry

Development of Novel Carbamate-Forming Reactions

The synthesis of N,N-disubstituted carbamates, such as Ethyl benzyl(methyl)carbamate, has traditionally relied on methods that are now being challenged by the principles of green chemistry. The development of novel, more sustainable carbamate-forming reactions is a vibrant area of research.

A significant trend is the move away from hazardous reagents like phosgene. Modern approaches focus on the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. The direct synthesis of carbamates from CO₂, an amine, and an alcohol is a highly sought-after transformation. Catalytic systems, often involving transition metals or organocatalysts, are being developed to facilitate this three-component coupling under milder conditions. For the synthesis of this compound, this would involve the reaction of N-benzylmethylamine, ethanol, and CO₂.

Another innovative approach is the dehydrogenative synthesis of carbamates from formamides and alcohols. This method is atom-economical, producing only hydrogen gas as a byproduct. The in-situ generation of a reactive isocyanate intermediate from the corresponding formamide, which is then trapped by an alcohol, offers a phosgene-free route to carbamates.

Oxidative alkoxycarbonylation of amines represents another frontier. This method involves the reaction of an amine with carbon monoxide and an alcohol in the presence of an oxidant and a catalyst, typically a palladium complex. While this approach is still under development for a wide range of substrates, it holds promise for the efficient synthesis of N,N-disubstituted carbamates.

A comparison of traditional versus emerging synthetic routes for N,N-disubstituted carbamates is presented in Table 1.

Table 1: Comparison of Synthetic Routes for N,N-Disubstituted Carbamates

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Secondary Amine, Phosgene/Chloroformate | High yielding, well-established | Use of highly toxic reagents |

| CO₂ Incorporation | Secondary Amine, CO₂, Alcohol, Catalyst | Sustainable, uses renewable feedstock | Often requires high pressure and temperature |

| Dehydrogenative Coupling | N,N-Disubstituted Formamide, Alcohol, Catalyst | Atom-economical, phosgene-free | Catalyst development is ongoing |

| Oxidative Alkoxycarbonylation | Secondary Amine, CO, Alcohol, Oxidant, Catalyst | Phosgene-free | Requires carbon monoxide and an oxidant |

Exploration of New Mechanistic Pathways for Carbamate (B1207046) Transformation

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. For the formation of this compound, particularly from CO₂, the mechanistic intricacies are a subject of ongoing investigation.

Recent studies have shed light on the role of guanidine bases in promoting the reaction between amines and CO₂. It is proposed that the guanidine forms a zwitterionic adduct with CO₂, which then acts as a carboxylating agent for the amine. Computational and experimental studies are being employed to elucidate the precise nature of the transition states and intermediates involved in this process. Understanding these pathways could lead to the rational design of more effective catalysts for carbamate synthesis.

The transformation of carbamates into other functional groups is also an area of active research. For instance, the cleavage of the carbamate bond is a critical step in the use of carbamates as protecting groups in organic synthesis. While traditional methods for carbamate cleavage are well-established, new mechanistic pathways are being explored that offer greater selectivity and milder reaction conditions. These include enzymatic cleavage and traceless removal under specific stimuli, which are particularly relevant for applications in medicinal chemistry and chemical biology.

Innovative Applications in Chemical Synthesis and Materials Science

The unique properties of the N,N-disubstituted carbamate moiety are being leveraged in innovative applications beyond its traditional roles.

In chemical synthesis, N,N-disubstituted aryl O-carbamates have emerged as powerful directed metalation groups (DMGs). The carbamate group can direct the deprotonation of an adjacent aromatic C-H bond by an organolithium reagent, allowing for regioselective functionalization of the aromatic ring. This strategy provides a versatile tool for the synthesis of complex substituted aromatic compounds.

In materials science, carbamates are being incorporated into polymer backbones to create functional materials with tunable properties. Sequence-defined polycarbamates, where the monomer sequence is precisely controlled, are being investigated for applications in data storage and security technologies rsc.org. The ability to introduce N-substitution along the polymer chain, as in an this compound monomer, allows for the fine-tuning of the material's physical and chemical properties, such as solubility, thermal stability, and self-assembly behavior rsc.orgnih.gov. Furthermore, stimuli-responsive polymers containing carbamate linkages are being developed for applications in drug delivery and smart materials rsc.orgresearchgate.netnih.gov. These polymers can undergo a change in their properties in response to external stimuli such as light, temperature, or pH researchgate.netnih.gov.

Integration with Advanced Bioorthogonal Chemistries

A particularly exciting and rapidly developing area is the integration of carbamate chemistry with bioorthogonal reactions. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes.

The "click-to-release" strategy is a prime example of this integration. In this approach, a carbamate linker is used to attach a therapeutic agent to a carrier molecule, such as an antibody, to form an antibody-drug conjugate (ADC). The carbamate linker is designed to be stable in the bloodstream but can be cleaved by a specific bioorthogonal reaction at the target site, releasing the drug.

Recent research has focused on the use of tetrazine-triggered cleavage of carbamates. A carbamate, structurally related to this compound, can be incorporated into a linker that is attached to a drug. This linker can then react with a tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) reaction, leading to the cleavage of the carbamate and the release of the drug. This approach offers a high degree of spatial and temporal control over drug release. One study describes the development of a bioorthogonal cleavage reaction based on a highly reactive trans-cyclooctene (B1233481) and a tetrazine-linked carbamate, which allows for rapid drug liberation acs.org. A preprint has even detailed the synthesis of a compound closely related to the subject of this article, 1-(6-Phenyl-1,2,4,5-tetrazin-3-yl)this compound, for such applications.

This integration of carbamate chemistry with bioorthogonal reactions is paving the way for the next generation of targeted therapies and diagnostic tools. The stability and cleavage kinetics of the carbamate linker are critical parameters that can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms, highlighting the potential for compounds like this compound in this field.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzylmethylamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.